molecular formula C32H44ClN5O4 B1667665 Xevinapant Hydrochloride CAS No. 1071992-57-8

Xevinapant Hydrochloride

Número de catálogo B1667665
Número CAS: 1071992-57-8
Peso molecular: 598.2 g/mol
Clave InChI: DBXTZCYPHKJCHF-ZZPLZQMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Xevinapant Hydrochloride is an investigational, potentially first-in-class, potent, small-molecule Inhibitor of Apoptosis Proteins (IAP) inhibitor . It is being evaluated for the treatment of Squamous Cell Carcinoma of the Head and Neck (SCCHN) . It is thought to restore cancer cell sensitivity to apoptosis and thereby enhance the efficacy of chemoradiotherapy (CRT) .


Synthesis Analysis

Efficient methods for the synthesis of three dipeptide mimetics with diazabicycloalkanone amino acid scaffolds were developed. Among them, compound 3, which contains a 1,5-diazabicyclo[6,3,0]dodecanone amino acid core structure, was used as the key intermediate of a clinical staged IAP inhibitor SM-406 (Xevinapant). Compared with the reported methods for the synthesis of compound 3 and its derivatives, the new method is more efficient and more suitable for large scale preparation .


Chemical Reactions Analysis

Xevinapant Hydrochloride binds to XIAP, cIAP1, and cIAP2 proteins with Ks of 66.4, 1.9, and 5.1 nM, respectively . It effectively antagonizes XIAP BIR3 protein in a cell-free functional assay, induces rapid degradation of cellular cIAP1 protein, and inhibits cancer cell growth in various human cancer cell lines .


Physical And Chemical Properties Analysis

The molecular weight of Xevinapant Hydrochloride is 598.18 . It is soluble in DMSO at 100 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .

Aplicaciones Científicas De Investigación

Enhancing Cancer Cell Sensitivity

Xevinapant Hydrochloride is primarily studied for its role in enhancing cancer cell sensitivity to chemotherapy and radiotherapy. It's a first-in-class antagonist of inhibitor of apoptosis proteins (IAPs). A Phase II randomized study in patients with unresected locally advanced squamous cell carcinoma of the head and neck (LA SCCHN) demonstrated that Xevinapant combined with standard-of-care cisplatin-based chemoradiotherapy (CRT) showed superior efficacy compared to placebo plus CRT (Bourhis et al., 2022).

Pharmacodynamics and Dose Optimization

Xevinapant's recommended phase III dose (RP3D) is 200 mg/day, administered on days 1-14 every 3 weeks with concomitant CRT, based on comprehensive clinical and preclinical data, modeling, and simulation. This dosage is projected to maintain optimal pharmacodynamic effects, like maximal cIAP1 degradation in peripheral blood mononuclear cells, and aligns with the concentrations associated with maximal efficacy in preclinical models (Vugmeyster et al., 2022).

Investigating Tumor Penetration and Distribution

Quantitative mass spectrometry imaging (QMSI) has been applied to study Xevinapant's tissue distribution in tumors, revealing its high affinity for tumor tissues. This method aids in evaluating the drug's efficacy by understanding its penetration and concentration in various histological regions of a tumor, thereby improving the pharmacokinetics/pharmacodynamics (PK/PD) relationship evaluation (Ménétrey et al., 2022).

Synthesis for Clinical Applications

Efficient methods for the synthesis of Xevinapant, particularly its key intermediate, have been developed. These methods are more suitable for large-scale preparation, making the production of this clinical-stage IAP inhibitor more feasible (Zhang et al., 2022).

Direcciones Futuras

Xevinapant Hydrochloride is currently being investigated in the Phase III TrilynX study for previously untreated high-risk locally advanced squamous cell carcinoma of the head and neck (LA SCCHN), in combination with platinum-based chemotherapy and standard fractionation intensity-modulated radiotherapy . The promising long-term efficacy of Xevinapant in the Phase II trial suggests that antagonism of IAP has the potential to be a transformative approach in this cancer .

Propiedades

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H/t22-,25+,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXTZCYPHKJCHF-ZZPLZQMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Xevinapant Hydrochloride

CAS RN

1071992-57-8
Record name Xevinapant hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XEVINAPANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73T1W2MF9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xevinapant Hydrochloride
Reactant of Route 2
Xevinapant Hydrochloride
Reactant of Route 3
Xevinapant Hydrochloride
Reactant of Route 4
Xevinapant Hydrochloride
Reactant of Route 5
Reactant of Route 5
Xevinapant Hydrochloride
Reactant of Route 6
Xevinapant Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.